molecular formula C12H9BrN4O B14091888 N'-[(Z)-(4-bromophenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(4-bromophenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B14091888
M. Wt: 305.13 g/mol
InChI Key: KMRVSADFNHHSQW-APSNUPSMSA-N
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Description

N’-[(1E)-(4-BROMOPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(4-BROMOPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE typically involves the condensation reaction between 4-bromobenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is obtained after cooling and filtration .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-(4-BROMOPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(4-BROMOPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1E)-(4-BROMOPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-(4-BROMOPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE is unique due to the presence of the bromine atom in the phenyl ring, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9BrN4O

Molecular Weight

305.13 g/mol

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9BrN4O/c13-10-3-1-9(2-4-10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7-

InChI Key

KMRVSADFNHHSQW-APSNUPSMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)C2=NC=CN=C2)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)Br

Origin of Product

United States

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